molecular formula C14H29Cl2N3O B2767111 2-(4-Aminopiperidin-1-yl)-N-cycloheptylacetamide dihydrochloride CAS No. 1803592-14-4

2-(4-Aminopiperidin-1-yl)-N-cycloheptylacetamide dihydrochloride

Cat. No.: B2767111
CAS No.: 1803592-14-4
M. Wt: 326.31
InChI Key: OIRNYRSMHZFJQT-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)-N-cycloheptylacetamide dihydrochloride is a synthetic organic compound featuring a 4-aminopiperidine core linked to a cycloheptylacetamide moiety via a methylene bridge. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmacological and biochemical research applications .

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-cycloheptylacetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O.2ClH/c15-12-7-9-17(10-8-12)11-14(18)16-13-5-3-1-2-4-6-13;;/h12-13H,1-11,15H2,(H,16,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRNYRSMHZFJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Aminopiperidin-1-yl)-N-cycloheptylacetamide dihydrochloride, a compound with potential therapeutic applications, has garnered attention due to its biological activity profile. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₀H₂₁Cl₂N₃O
  • Molecular Weight : 270.20 g/mol
  • CAS Number : 1172357-47-9

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. Research indicates that it may act as a modulator for several neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Key Mechanisms:

  • Receptor Modulation : The compound is believed to interact with neurotransmitter receptors, influencing synaptic transmission.
  • Kinase Inhibition : Similar compounds have shown the ability to inhibit kinases such as VEGFR-2 and Abl, which are crucial in cancer and other diseases .
  • Apoptotic Pathways : Induction of apoptosis in cancer cell lines has been observed, suggesting a potential role in cancer therapy.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyCompoundCell LineIC50 Value (μM)Observations
NEPT (similar scaffold)HepG2 (liver cancer)11.3Induced significant apoptosis
NEPT (similar scaffold)K562 (leukemia)4.5High anti-proliferative activity

These findings suggest that structural analogs may exhibit significant anti-cancer properties, indicating a promising avenue for further research on this compound.

Case Studies

A notable case study examined the effects of related piperidine derivatives on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards specific targets.

Case Study Highlights:

  • Objective : To evaluate the cytotoxic effects of piperidine derivatives.
  • Methodology : In vitro assays were conducted on multiple cancer cell lines.
  • Results : Certain derivatives showed enhanced potency against target kinases, leading to increased apoptosis rates in malignant cells.

Comparison with Similar Compounds

Structural Analogues in the Piperidine-Acetamide Class

The compound shares structural homology with several piperidine-acetamide derivatives, differing primarily in the substituents attached to the acetamide nitrogen. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula CAS Number Substituent on Acetamide Key Properties/Notes
2-(4-Aminopiperidin-1-yl)-N-cycloheptylacetamide dihydrochloride C₁₄H₂₇N₃O·2HCl Not specified Cycloheptyl Likely moderate lipophilicity due to bulky cycloheptyl group
2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride C₁₀H₁₉N₃O·2HCl 1172357-47-9 Cyclopropyl Higher solubility than cycloheptyl analog due to smaller substituent
2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride C₁₄H₂₁N₃O·2HCl 1245569-27-0 Benzyl Increased aromaticity may enhance CNS penetration
2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride C₁₀H₂₃Cl₂N₃O 1803603-45-3 N,N-dimethyl Additional amine group may improve binding to charged targets
Key Observations:
  • Substituent Effects : Bulky substituents (e.g., cycloheptyl) likely reduce solubility but improve membrane permeability compared to smaller groups (e.g., cyclopropyl) .
  • Aromatic vs. Aliphatic Groups : Benzyl-substituted analogs (e.g., 1245569-27-0) may exhibit enhanced interaction with aromatic residues in enzyme active sites, whereas aliphatic substituents (e.g., cycloheptyl) could favor hydrophobic binding pockets .
  • Salt Form : Dihydrochloride salts across analogs improve aqueous solubility, critical for in vitro assays .

Functional Comparisons with Broader Piperidine Derivatives

  • Levocetirizine Dihydrochloride (CAS 130018-87-0): A piperazine derivative with antihistamine activity. Unlike 2-(4-aminopiperidin-1-yl)-N-cycloheptylacetamide, levocetirizine’s piperazine ring and chlorophenyl group confer specificity for histamine H1 receptors .
  • Azoamidine Dihydrochlorides (e.g., 2,2’-azobis compounds): These contain piperidine-like motifs but function as radical initiators in polymerization, highlighting the versatility of piperidine-derived structures .

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